molecular formula C18H19N5O B13851970 2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol

2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol

Cat. No.: B13851970
M. Wt: 321.4 g/mol
InChI Key: QGPRIRDNHLKJQW-UHFFFAOYSA-N
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Description

2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol is a complex organic compound that features a unique combination of a triazole ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the triazole ring through a cycloaddition reaction, followed by the construction of the indole moiety via a Fischer indole synthesis. The final step involves the coupling of the triazole and indole units under specific reaction conditions, such as the use of a strong base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and indole moieties can bind to active sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol is unique due to its combination of triazole and indole rings, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

2-[3-(3,5-dimethyltriazol-4-yl)-5H-pyrido[3,2-b]indol-7-yl]propan-2-ol

InChI

InChI=1S/C18H19N5O/c1-10-17(23(4)22-21-10)11-7-15-16(19-9-11)13-6-5-12(18(2,3)24)8-14(13)20-15/h5-9,20,24H,1-4H3

InChI Key

QGPRIRDNHLKJQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3)C=C(C=C4)C(C)(C)O)N=C2

Origin of Product

United States

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